Cas no 146574-41-6 (1-Hydroxy Carvedilol)

1-Hydroxy Carvedilol is a key metabolite of Carvedilol, a nonselective beta-adrenergic and alpha-1 adrenergic receptor blocker. This hydroxylated derivative retains pharmacological activity, contributing to the overall therapeutic effects of Carvedilol, including vasodilation and cardioprotection. Its formation occurs via hepatic metabolism, primarily mediated by CYP2D6 enzymes. 1-Hydroxy Carvedilol is often studied in pharmacokinetic and pharmacodynamic research to assess drug metabolism and efficacy. Analytical standards of this compound are valuable for bioequivalence studies, therapeutic drug monitoring, and metabolite profiling. Its well-characterized structure and role in Carvedilol’s mechanism of action make it a critical reference material in cardiovascular research and pharmaceutical development.
1-Hydroxy Carvedilol structure
1-Hydroxy Carvedilol structure
商品名:1-Hydroxy Carvedilol
CAS番号:146574-41-6
MF:C24H26N2O5
メガワット:422.47364
CID:151648

1-Hydroxy Carvedilol 化学的及び物理的性質

名前と識別子

    • 9H-Carbazol-1-ol,4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-
    • 1-Hydroxy Carvedilol
    • 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
    • インチ: InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3
    • InChIKey: UQJJKVKQRTUYJW-UHFFFAOYSA-N
    • ほほえんだ: OC(CNCCOC1C=CC=CC=1OC)COC1C2=C(NC3C2=CC=CC=3)C(O)=CC=1

計算された属性

  • せいみつぶんしりょう: 422.184172
  • どういたいしつりょう: 422.184172
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 538
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 96

じっけんとくせい

  • 密度みつど: 1.305
  • ふってん: 702°Cat760mmHg
  • フラッシュポイント: 378.3°C

1-Hydroxy Carvedilol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
WFA57441-25 mg
1-Hydroxy carvedilol
146574-41-6
25mg
$1,170.00 2022-12-28
Biosynth
WFA57441-1 mg
1-Hydroxy carvedilol
146574-41-6
1mg
$120.00 2022-12-28
TRC
H825055-5mg
1-Hydroxy Carvedilol
146574-41-6
5mg
$207.00 2023-05-18
Biosynth
WFA57441-5 mg
1-Hydroxy carvedilol
146574-41-6
5mg
$390.00 2022-12-28
Biosynth
WFA57441-50 mg
1-Hydroxy carvedilol
146574-41-6
50mg
$1,872.00 2022-12-28
TRC
H825055-50mg
1-Hydroxy Carvedilol
146574-41-6
50mg
$1642.00 2023-05-18
Biosynth
WFA57441-10 mg
1-Hydroxy carvedilol
146574-41-6
10mg
$624.00 2022-12-28
TRC
H825055-100mg
1-Hydroxy Carvedilol
146574-41-6
100mg
$ 4500.00 2023-09-07

1-Hydroxy Carvedilol 関連文献

1-Hydroxy Carvedilolに関する追加情報

Professional Introduction to 1-Hydroxy Carvedilol (CAS No. 146574-41-6)

1-Hydroxy Carvedilol, with the chemical identifier CAS No. 146574-41-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This metabolite of the well-known β-blocker Carvedilol, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The compound belongs to the class of hydroxylated derivatives, which often exhibit distinct biological activities compared to their parent molecules. In recent years, advancements in metabolic studies and drug metabolism research have highlighted the importance of 1-Hydroxy Carvedilol as a key intermediate and possibly an active pharmaceutical ingredient (API) in certain therapeutic contexts.

The synthesis and characterization of 1-Hydroxy Carvedilol have been subjects of extensive research, particularly in understanding the metabolic pathways of Carvedilol. Carvedilol, a non-selective β-adrenergic antagonist with α1-blocking properties, is widely used for its cardiovascular benefits, including the treatment of hypertension, heart failure, and myocardial infarction. The metabolic conversion of Carvedilol to its primary metabolites, such as 1-Hydroxy Carvedilol and carvacrol glucuronide, plays a crucial role in its overall pharmacokinetics. Studies have demonstrated that 1-Hydroxy Carvedilol retains some of the pharmacological effects of Carvedilol, making it a subject of interest for further pharmacological exploration.

Recent research has delved into the pharmacodynamic effects of 1-Hydroxy Carvedilol, particularly focusing on its cardiovascular and anti-inflammatory properties. Preclinical studies suggest that 1-Hydroxy Carvedilol may exhibit additional benefits beyond those of Carvedilol, such as enhanced antioxidant activity and modulation of inflammatory pathways. These findings are particularly relevant in the context of chronic cardiovascular diseases, where multifaceted therapeutic approaches are often required. The ability of 1-Hydroxy Carvedilol to interact with multiple biological targets makes it a promising candidate for developing novel therapeutic strategies.

In addition to its cardiovascular effects, investigations into the potential role of 1-Hydroxy Carvedilol in other disease areas have emerged. For instance, studies have explored its potential anti-cancer properties, suggesting that it may inhibit tumor growth and induce apoptosis in certain cancer cell lines. This is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. While these findings are still in the early stages of research, they highlight the broad therapeutic potential of 1-Hydroxy Carvedilol.

The analytical chemistry of 1-Hydroxy Carvedilol has also seen significant advancements, particularly in terms of detection and quantification techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed methods for characterizing this compound. These techniques not only aid in confirming the structure of 1-Hydroxy Carvedilol but also enable precise measurement of its concentrations in biological samples. Such analytical methodologies are essential for understanding its pharmacokinetic behavior and for developing reliable bioavailability studies.

The regulatory landscape for compounds like 1-Hydroxy Carvedilol is another critical aspect that influences its development and commercialization. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for assessing the safety and efficacy of new pharmaceutical entities. Given that 1-Hydroxy Carvedilol is a metabolite of an already approved drug (Carvedilol), it may benefit from certain regulatory advantages under specific conditions. However, comprehensive toxicological studies are still required to fully evaluate its safety profile before any clinical trials can be initiated.

Future directions in research on 1-Hydroxy Carvedilol include exploring its potential as a prodrug or combination therapy with other drugs. Prodrug strategies involve converting a less active or non-pharmacologically active compound into an active form within the body, which can enhance bioavailability or targeted delivery. Additionally, combination therapies involving multiple drugs acting on different pathways may offer synergistic effects, particularly in treating complex diseases like cardiovascular disorders and cancer.

The role of computational chemistry and molecular modeling in understanding the interactions between 1-Hydroxy Carvedilol and biological targets has also gained prominence. These computational approaches can predict binding affinities, identify potential drug-drug interactions, and optimize lead structures for further development. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and reduce costs associated with traditional drug development methods.

In conclusion,1-Hydroxy Carvedilol (CAS No. 146574-41-6) represents a fascinating compound with diverse pharmacological applications. Its relationship with parent drug Carvedilol, combined with emerging research findings on its metabolic pathways and therapeutic potential, positions it as a valuable candidate for further exploration in pharmaceutical research. As scientific understanding continues to evolve, it is likely that additional insights into the mechanisms and applications of this compound will emerge, contributing to advancements in medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.